

Application Notes and Protocols for Whole-Lysosome Patch Clamp of TRPML1 Currents

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Compound of Interest

Compound Name: TRPML modulator 1

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Audience: Researchers, scientists, and drug development professionals.

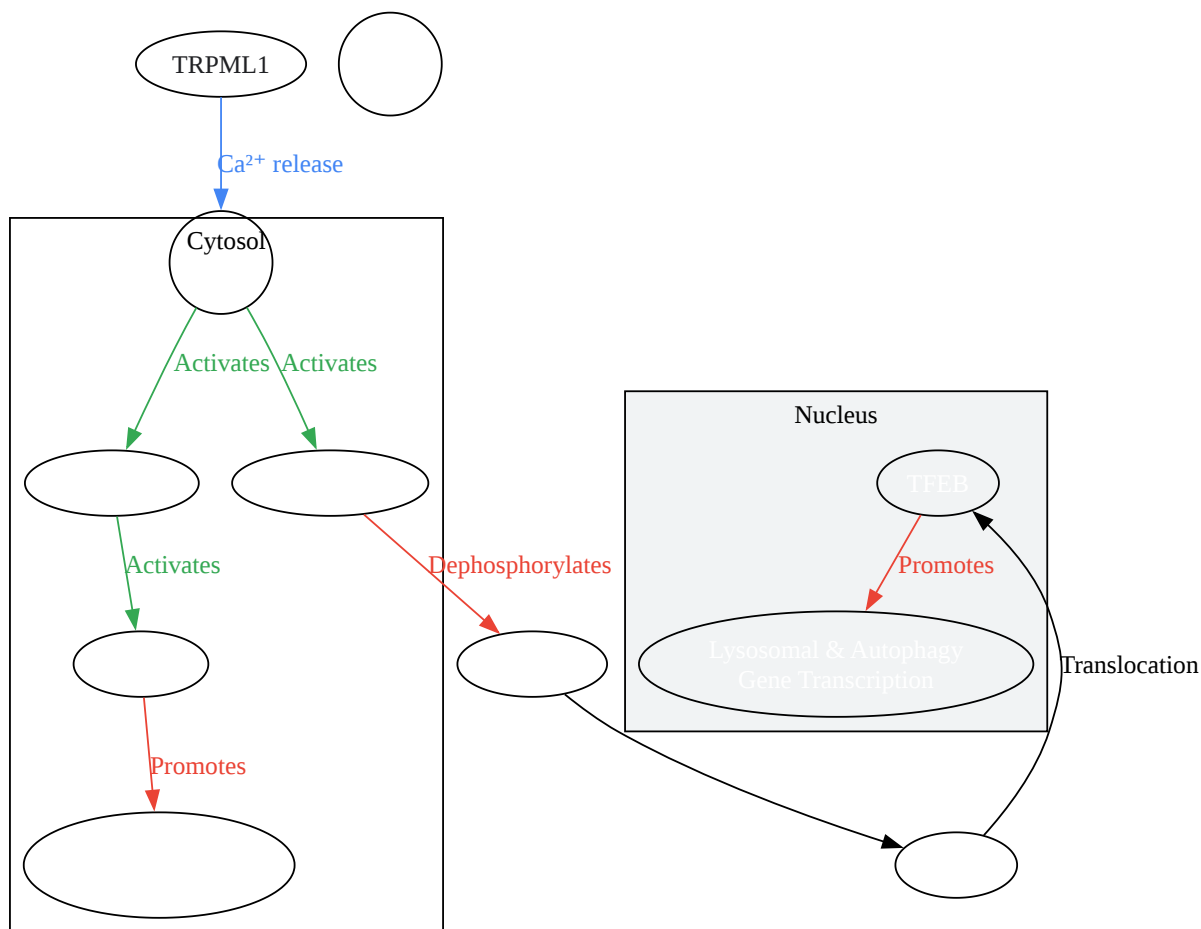
Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[1][2] It plays a vital role in a myriad of cellular processes, including lysosomal signaling, autophagy, membrane trafficking, and the regulation of lysosomal pH.[1][2][3] Dysfunctional TRPML1 channels are implicated in several pathologies, most notably the autosomal recessive lysosomal storage disorder, mucopolipidosis type IV (MLIV), and are increasingly considered a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4][5]

Direct electrophysiological characterization of TRPML1 in its native lysosomal environment has been historically challenging due to the small size of these organelles.[6][7] However, the development of the whole-lysosome patch clamp technique, often coupled with methods to enlarge lysosomes, has enabled the direct measurement of TRPML1 currents.[1][7] This allows for a detailed investigation of the channel's biophysical properties, pharmacology, and regulation within its physiological context. These application notes provide detailed protocols for the isolation of lysosomes and the subsequent recording of TRPML1 currents using the whole-lysosome patch clamp technique.

Signaling Pathways Involving TRPML1

TRPML1-mediated Ca^{2+} release from lysosomes is a key signaling event that influences several downstream cellular pathways.



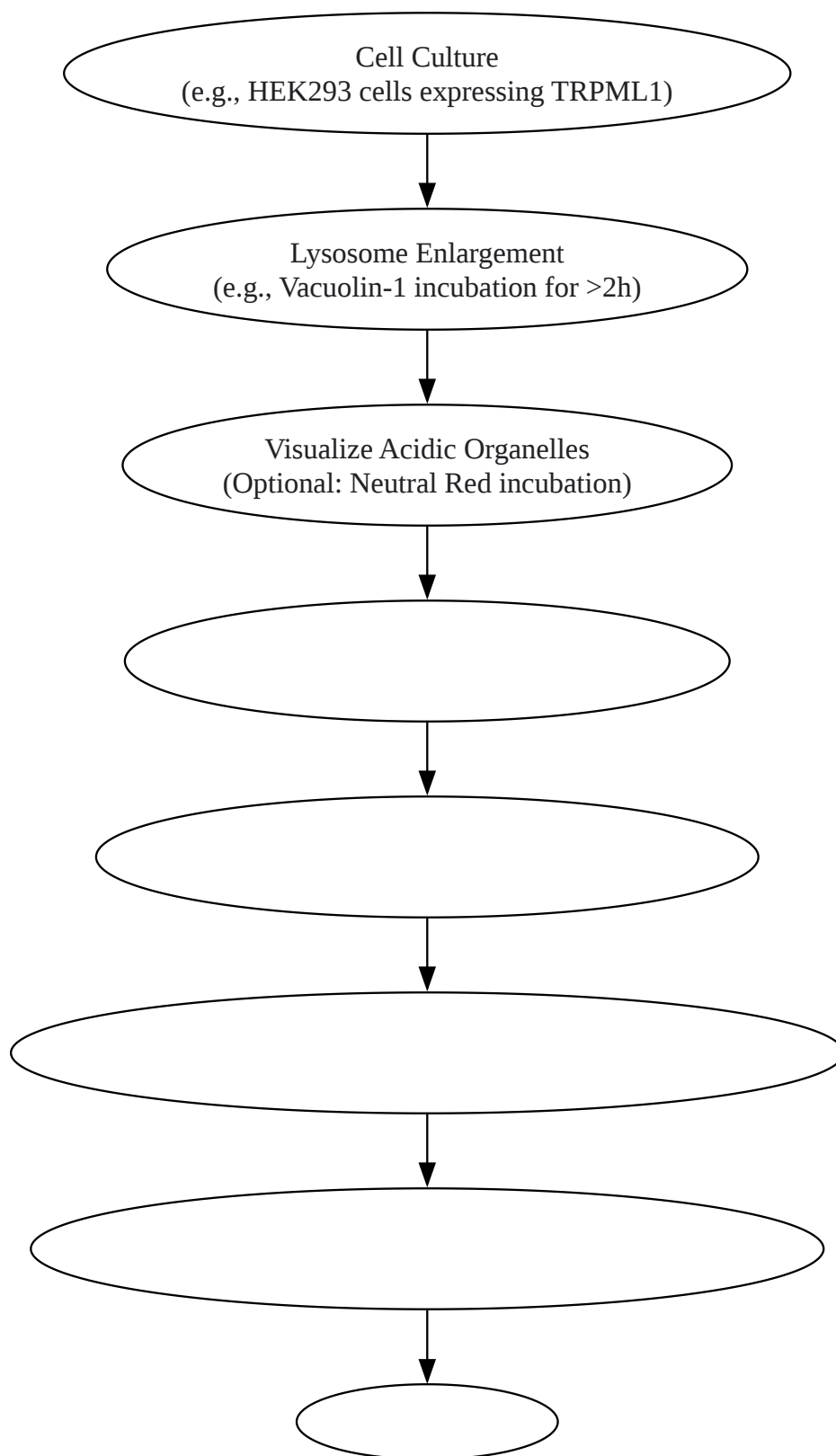
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One major pathway involves the activation of Ca^{2+} /calmodulin-dependent protein kinase kinase β (CaMKK β) and the subsequent activation of the VPS34 autophagic protein complex, leading

to autophagosome biogenesis.[2][8] Additionally, TRPML1-mediated Ca^{2+} release can activate the phosphatase calcineurin.[9] Calcineurin then dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in these processes, creating a positive feedback loop that can upregulate TRPML1 expression.[9][10]

Experimental Workflow

The whole-lysosome patch clamp procedure involves several key steps, from cell preparation to data acquisition.



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Data Presentation

Table 1: Biophysical Properties of TRPML1

Property	Description	Species	Value	References
Ion Selectivity	Relative permeability to different divalent cations.	Human	Ba ²⁺ > Mn ²⁺ > Fe ²⁺ = Ca ²⁺ = Mg ²⁺ > Ni ²⁺ = Co ²⁺ = Cd ²⁺ > Zn ²⁺ >> Cu ²⁺	[11]
Ion Selectivity	Relative permeability to different cations.	Mouse	Ca ²⁺ > K ⁺ = Na ⁺ > Cs ⁺	[11]
Single-Channel Conductance	Conductance for specific ions at negative holding potentials.	Human	K ⁺ : 84.3 - 92.4 pS pSNa ⁺ : 80.8 - 82.6 pS Ca ²⁺ : 32.5 - 34.4 pS	[11]
Voltage Dependence	Current-voltage relationship.	Human/Mouse	Strong inward rectification. Activation is instantaneous at negative voltages with no time-dependent inactivation.	[11]
Current Amplitude	Example whole-lysosome current at a specific voltage in the presence of an agonist.	Mouse	-333.18 ± 18.83 pA at -200 mV (with 20 μM ML-SA1)	[12]

Note: Some properties were characterized using gain-of-function mutations (e.g., V432P) or plasma membrane-targeted constructs, which are generally accepted to represent the wild-type channel's pore properties.[11]

Table 2: Pharmacology of TRPML1

Compound Type	Compound	Action	Concentration/ EC ₅₀ /IC ₅₀	References
Endogenous Agonist	Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P ₂)	Activation	-	[10][13]
Synthetic Agonist	ML-SA1	Activation	1-20 µM	[11]
Synthetic Agonist	ML-SA5	Activation	EC ₅₀ ≈ 285 nM	[9]
Endogenous Modulator	Sphingosine	Potentiation	-	[12]
Inhibitor	Sphingomyelin	Inhibition	20 µM	[11][12]
Inhibitor	Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P ₂)	Inhibition	0.2 µM	[11]
Inhibitor	Verapamil	Inhibition	1 µM	[11]
Inhibitor	Lanthanum (La ³⁺)	Inhibition	>80% inhibition at 100 µM	[11]
Inhibitor	Salinomycin	Inhibition	IC ₅₀ = 3.45 ± 0.62 µM	[14]

Experimental Protocols

Protocol 1: Preparation of Cells and Enlargement of Lysosomes

- Cell Culture: Culture cells (e.g., HEK293 cells stably or transiently expressing a tagged TRPML1 construct) on glass coverslips in an appropriate growth medium. For inducible systems, add the inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[6][9]

- **Lysosome Enlargement:** To overcome the small size of lysosomes for patch-clamping, incubate the cultured cells with 1 μ M vacuolin-1 for at least 2 hours (can be extended up to 48 hours depending on the cell type) in the cell culture incubator.[1][6][12][15] This compound selectively increases the size of endosomes and lysosomes.
- **Visualization (Optional):** To aid in the identification of acidic lysosomes, briefly incubate the cells with a vital stain like Neutral Red before starting the recording session.[1]

Protocol 2: Whole-Lysosome Patch Clamp Recording

This protocol requires significant experience with manual patch-clamp techniques.[15]

- **Solution Preparation:**
 - **Cytosolic (Pipette) Solution (pH 7.2):** 140 mM K-gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM Mg-ATP, 0.39 mM CaCl_2 , 10 mM HEPES. The free Ca^{2+} concentration should be buffered to cytosolic levels (~100-200 nM).
 - **Lysosomal Lumen (Bath) Solution (pH 4.6):** 140 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM MES. The acidic pH mimics the lysosomal lumen.
- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries. The pipettes should have a resistance of 3-5 M Ω when filled with the cytosolic solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.[1]
- **Lysosome Isolation:**
 - Transfer a coverslip with vacuolin-1 treated cells to the recording chamber on the microscope stage, filled with the lysosomal lumen (bath) solution.
 - Using a separate, sharp glass pipette (the 'isolation pipette'), carefully approach a cell with visibly enlarged lysosomes.[6][15]
 - Mechanically rupture the plasma membrane near an enlarged lysosome to release it into the bath solution.[1][6] The isolated lysosome should remain intact.
- **Giga-seal Formation:**

- Using the fire-polished recording pipette filled with cytosolic solution, approach the isolated lysosome.
- Apply gentle suction to form a high-resistance seal ($G\Omega$ seal) between the pipette tip and the lysosomal membrane.
- Establishing Whole-Lysosome Configuration:
 - Apply a brief pulse of gentle suction to rupture the patch of lysosomal membrane within the pipette tip.^[9] This establishes the "whole-lysosome" configuration, where the pipette solution is continuous with the lysosomal cytosol (which is now the bath solution), and the bath solution represents the lysosomal lumen.
 - In this configuration, "inward" currents represent the flow of cations out of the lysosomal lumen into the cytosol (pipette).^[11]
- Data Acquisition:
 - Hold the lysosomal membrane potential at 0 mV.
 - Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to record baseline currents.^{[9][16]}
 - Apply TRPML1 modulators (agonists or inhibitors) to the bath solution (representing the cytosolic side of the channel in this configuration if the channel orientation is preserved) or include them in the pipette solution to assess their effects on TRPML1 currents.
 - Record and analyze the resulting currents using appropriate patch-clamp software.

Concluding Remarks

The whole-lysosome patch clamp technique is a powerful tool for the direct functional characterization of TRPML1 and other lysosomal ion channels in their native environment.^[1]^[17] While technically demanding, it provides invaluable insights into the channel's biophysical properties and its modulation by endogenous ligands and pharmacological compounds. The data generated from these experiments are critical for understanding the physiological roles of TRPML1 and for the development of novel therapeutics targeting lysosomal dysfunction.

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